molecular formula C20H16ClN3O2S3 B11286338 5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11286338
M. Wt: 462.0 g/mol
InChI Key: XGUKYVWLNZECQR-UHFFFAOYSA-N
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Description

5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as a 4-chlorobenzylthio group and a 4-ethoxyphenyl group

Preparation Methods

The synthesis of 5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzylthiol with an appropriate thiazole derivative, followed by cyclization with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate. Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzylthio group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems under specific conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of antimicrobial activity, the compound may disrupt cell membrane integrity or interfere with essential metabolic pathways .

Comparison with Similar Compounds

Similar compounds to 5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one include other thiazolopyrimidines with different substituents. For example:

    5-((4-chlorobenzyl)thio)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one: This compound has a methoxy group instead of an ethoxy group, which may alter its chemical reactivity and biological activity.

    5-((4-chlorobenzyl)thio)-3-(4-nitrophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H16ClN3O2S3

Molecular Weight

462.0 g/mol

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C20H16ClN3O2S3/c1-2-26-15-9-7-14(8-10-15)24-17-16(29-20(24)27)18(25)23-19(22-17)28-11-12-3-5-13(21)6-4-12/h3-10H,2,11H2,1H3,(H,22,23,25)

InChI Key

XGUKYVWLNZECQR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC4=CC=C(C=C4)Cl)SC2=S

Origin of Product

United States

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